molecular formula C8H9N3O B11920277 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol

Cat. No.: B11920277
M. Wt: 163.18 g/mol
InChI Key: UFIAWFXLZCQIBV-UHFFFAOYSA-N
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Description

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a hydroxymethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol typically involves multi-step processes. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to a series of reactions to introduce the methyl and hydroxymethyl groups. For instance, the chlorination of carbonyl compounds with phosphorus oxychloride, followed by oxidation with potassium osmate hydrate and sodium periodate, can yield the desired intermediate . Subsequent reactions, such as nucleophilic substitution and reduction, lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like CDK2, preventing their activity and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a multi-targeted kinase inhibitor make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11)

InChI Key

UFIAWFXLZCQIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)CO

Origin of Product

United States

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